Droxidopa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Orthostatic Hypotension:

Orthostatic hypotension is a condition characterized by a significant drop in blood pressure upon standing. It can cause dizziness, lightheadedness, and fainting. Norepinephrine helps regulate blood pressure, and research suggests that droxidopa may be beneficial in managing orthostatic hypotension. Studies have shown that droxidopa can increase blood pressure and improve symptoms in patients with various forms of orthostatic hypotension, including neurogenic orthostatic hypotension and Shy-Drager syndrome [].

Parkinson's Disease:

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. While levodopa is the mainstay of treatment for Parkinson's disease, it can have limitations such as motor fluctuations and dyskinesias. Some research suggests that droxidopa may have a role in managing these non-motor symptoms of Parkinson's disease. Studies have shown that droxidopa can improve autonomic dysfunction, such as orthostatic hypotension and urinary incontinence, in patients with Parkinson's disease [].

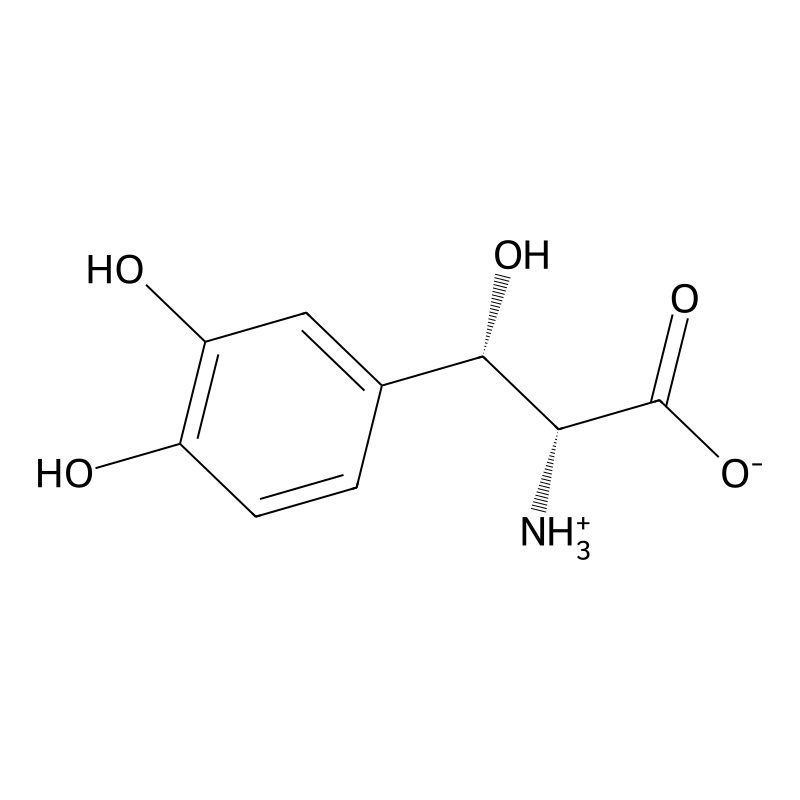

Droxidopa is a synthetic amino acid precursor of norepinephrine, chemically identified as (–)-threo-3-(3,4-dihydroxyphenyl)-L-serine. It is primarily used in the treatment of neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. Droxidopa is marketed under the brand name Northera and functions as a prodrug, being converted to norepinephrine in the body through the action of the enzyme aromatic L-amino acid decarboxylase. This conversion enhances sympathetic neurotransmission, thereby increasing vascular tone and blood pressure .

Droxidopa is presented as white to off-white crystals or crystalline powder, slightly soluble in water and practically insoluble in many organic solvents, with a molecular weight of 213.19 g/mol and a molecular formula of C9H11NO5 .

The primary chemical reaction involving droxidopa is its decarboxylation to norepinephrine. This reaction is catalyzed by aromatic L-amino acid decarboxylase, which removes the carboxyl group from droxidopa:

In addition to this primary reaction, droxidopa can also be metabolized into other metabolites such as 3-O-methyldihydroxyphenylserine and protocatechualdehyde through various enzymatic pathways .

Droxidopa exhibits significant biological activity as it increases norepinephrine levels in both the peripheral nervous system and central nervous system. This increase leads to enhanced vasoconstriction and improved blood pressure regulation, particularly beneficial for patients suffering from conditions like Parkinson's disease, multiple system atrophy, and other forms of autonomic failure . The pharmacodynamics of droxidopa involve transient increases in plasma norepinephrine levels, contributing to its therapeutic effects without significantly affecting heart rate .

Droxidopa can be synthesized through several methods, typically involving the following steps:

- Starting Materials: The synthesis often begins with readily available precursors such as L-serine and catechol derivatives.

- Chemical Modification: These precursors undergo various reactions including hydroxylation and protection/deprotection steps to introduce the necessary functional groups.

- Decarboxylation: The final step involves decarboxylation to yield droxidopa.

The specific synthetic route may vary depending on the desired purity and yield but generally follows established organic synthesis protocols for amino acids and their derivatives .

Droxidopa is primarily indicated for the treatment of neurogenic orthostatic hypotension, where it alleviates symptoms such as dizziness and lightheadedness associated with low blood pressure upon standing. Its ability to cross the blood-brain barrier allows it to exert effects centrally as well, making it potentially useful for other neurological conditions where norepinephrine levels are compromised . Additionally, ongoing research is exploring its applications in other disorders characterized by autonomic dysfunction.

Droxidopa has been studied for its interactions with various drugs and its effects on blood pressure regulation. Notably, it may interact with medications that influence blood pressure or those that act on adrenergic receptors. The most common adverse effects reported include headache, dizziness, nausea, and hypertension. Caution is advised when co-administering droxidopa with other sympathomimetics or antihypertensives due to potential additive effects on blood pressure .

Droxidopa shares structural similarities with several other compounds that act on the adrenergic system or are involved in neurotransmitter synthesis. Here are some notable examples:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Levodopa | Similar backbone | Precursor to dopamine | Primarily used for Parkinson's disease |

| Phenylephrine | Similar aromatic ring | Alpha-adrenergic agonist | Direct vasoconstrictor |

| Midodrine | Similar functional groups | Alpha-adrenergic agonist | Used specifically for orthostatic hypotension |

| Carbidopa | Similar amino structure | Inhibits conversion of levodopa to dopamine | Used in conjunction with levodopa |

Droxidopa is unique in its ability to serve as a prodrug for norepinephrine while also crossing the blood-brain barrier effectively, which differentiates it from other compounds that primarily target peripheral adrenergic receptors without central effects .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

24A0V01WKS

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Droxidopa is mainly excreted in the urine, with the main metabolite being 3-O-methyldihydroxyphenylserine.

Metabolism Metabolites

Wikipedia

Phosacetim

Biological Half Life

Use Classification

Dates

2: Traynor K. Droxidopa approved for neurogenic orthostatic hypotension. Am J Health Syst Pharm. 2014 Apr 1;71(7):520. doi: 10.2146/news140024. PubMed PMID: 24644107.

3: RodrÃguez S, Raurell I, Ezkurdia N, Augustin S, Esteban R, Genescà J, Martell M. The renal effects of droxidopa are maintained in propranolol treated cirrhotic rats. Liver Int. 2014 Jan 19. doi: 10.1111/liv.12472. [Epub ahead of print] PubMed PMID: 24517276.

4: Hauser RA, Hewitt LA, Isaacson S. Droxidopa in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). J Parkinsons Dis. 2014;4(1):57-65. doi: 10.3233/JPD-130259. PubMed PMID: 24326693.

5: Hagiwara S. [Acute poisoning of droxidopa: report of a case]. Chudoku Kenkyu. 2013 Sep;26(3):244-5. Japanese. PubMed PMID: 24224390.

6: Wecht JM, Rosado-Rivera D, Weir JP, Ivan A, Yen C, Bauman WA. Hemodynamic effects of L-threo-3,4-dihydroxyphenylserine (Droxidopa) in hypotensive individuals with spinal cord injury. Arch Phys Med Rehabil. 2013 Oct;94(10):2006-12. doi: 10.1016/j.apmr.2013.03.028. Epub 2013 Apr 18. PubMed PMID: 23602882.

7: Coll M, Rodriguez S, Raurell I, Ezkurdia N, Brull A, Augustin S, Guardia J, Esteban R, Martell M, Genescà J. Droxidopa, an oral norepinephrine precursor, improves hemodynamic and renal alterations of portal hypertensive rats. Hepatology. 2012 Nov;56(5):1849-60. doi: 10.1002/hep.25845. Epub 2012 Oct 14. PubMed PMID: 22610782.

8: Saito S, Shioda K, Nishijima K. Dopamine dysregulation syndrome including mania related to coadministration of droxidopa. J Clin Psychopharmacol. 2012 Jun;32(3):428-9. doi: 10.1097/JCP.0b013e3182549243. PubMed PMID: 22561478.

9: Holmes C, Whittaker N, Heredia-Moya J, Goldstein DS. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clin Chem. 2010 May;56(5):832-8. doi: 10.1373/clinchem.2009.139709. Epub 2010 Mar 5. PubMed PMID: 20207766.

10: Despas F, Pathak A, Berry M, Cagnac R, Massabuau P, Liozon E, Galinier M, Senard JM. DBH deficiency in an elderly patient: efficacy and safety of chronic droxidopa. Clin Auton Res. 2010 Jun;20(3):205-7. doi: 10.1007/s10286-009-0049-7. Epub 2010 Jan 9. PubMed PMID: 20063034.